![molecular formula C9H9N3O B3017775 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile CAS No. 99358-47-1](/img/structure/B3017775.png)
3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile
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Overview
Description
“3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile” is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.191. It belongs to the class of cinnoline derivatives .
Synthesis Analysis
The synthesis of cinnoline derivatives, including “3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile”, has been achieved through a green and efficient approach inside natural sporopollenin microcapsules via a one-pot microwave (MW) assisted reaction . The reaction involves ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene in the presence of piperidine as a base at 100 °C for 20 minutes .Molecular Structure Analysis
The molecular structure of “3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile” has been confirmed by various techniques such as laser scanning confocal microscopy (LSCM), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR) analyses .Chemical Reactions Analysis
The chemical reactions involving “3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile” are typically microwave-assisted and occur inside natural sporopollenin microcapsules . The robust micrometre-sized sporopollenin microcapsules act as MW microreactors .Scientific Research Applications
- Researchers have explored the green synthesis of novel cinnoline derivatives using microwave-assisted reactions. Specifically, they synthesized 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile inside natural Lycopodium clavatum sporopollenin (LCS) microcapsules. These micrometre-sized sporopollenin microcapsules acted as efficient microwave microreactors, demonstrating the feasibility of this concept .
- The pure cinnoline compound and cinnoline-loaded LCS microcapsules exhibited promising antibacterial activity against human pathogenic bacterial strains such as Pseudomonas aeruginosa (Gram-negative) and Bacillus cereus (Gram-positive). This suggests potential applications in antimicrobial agents .
- The pure cinnoline compound displayed interesting optical properties, with absorption peaks at 310 nm and 610 nm. These properties could be harnessed for applications in optoelectronics, sensors, or imaging systems .
- The successful synthesis of cinnoline derivatives within biocompatible LCS microreactors opens up intriguing possibilities in materials science. Researchers can explore the use of these compounds in drug delivery systems, coatings, or functional materials .
- Given the unique structure and properties of cinnoline derivatives, further research could investigate their potential as drug candidates. Their antibacterial activity and optical properties make them interesting candidates for pharmaceutical applications .
- The use of natural sporopollenin microcapsules as reaction vessels highlights their biocompatibility and robustness. Researchers can explore other chemical reactions within these microcapsules for various applications .
Microwave-Assisted Synthesis of Cinnoline Derivatives
Antibacterial Activity
Optical Properties
Materials Science
Pharmaceutical Research
Biocompatible Microcapsules
Future Directions
The successful microwave-induced reaction of the cinnoline derivative inside the biocompatible sporopollenin microreactors opens up intriguing applications in materials and pharmaceutical sciences . Both the pure cinnoline and cinn-loaded sporopollenin microcapsules show promising antibacterial activity against Pseudomonas aeruginosa (Gram-negative) and Bacillus cereus (Gram-negative) human pathogenic bacterial strains , indicating potential future directions in antibacterial drug development.
properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13/h1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLPLBCAXNPUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C(=C2C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile |
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